4-CHLORO-2-(1H-1,2,4-TRIAZOL-3-YL)ANILINE
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Overview
Description
4-Chloro-2-(1H-1,2,4-triazol-3-yl)aniline is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a chloro group and a triazole ring attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1H-1,2,4-triazol-3-yl)aniline typically involves the reaction of 4-chloroaniline with 3-amino-1,2,4-triazole. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1H-1,2,4-triazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other heterocyclic compounds.
Scientific Research Applications
4-Chloro-2-(1H-1,2,4-triazol-3-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-2-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes . In the case of its antifungal activity, it interferes with the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline
- 4-(2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl)benzoic acid isopropyl ester
- N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide
Uniqueness
4-Chloro-2-(1H-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a triazole ring makes it particularly effective in various applications, such as antimicrobial and anticancer activities, compared to other similar compounds.
Properties
Molecular Formula |
C8H7ClN4 |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-2-(1H-1,2,4-triazol-5-yl)aniline |
InChI |
InChI=1S/C8H7ClN4/c9-5-1-2-7(10)6(3-5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) |
InChI Key |
YLZNCOGLABONRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC=NN2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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